

Thermochemical Profile of 1-Chloro-1-methylcyclopentane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Chloro-1-methylcyclopentane**

Cat. No.: **B8640889**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermochemical properties of **1-chloro-1-methylcyclopentane**. The information is compiled from critically evaluated data, with a focus on presenting quantitative data in a clear and accessible format. Detailed experimental methodologies for the cited data are also provided, along with visualizations of the experimental workflows.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of **1-chloro-1-methylcyclopentane**. This data is essential for understanding the compound's stability, reactivity, and behavior in various chemical processes.

Enthalpy and Entropy Data

Property	Value	Units	Conditions	Reference
Enthalpy of Reaction (Hydrochlorination of 1-methylcyclopentene)	-54.1 ± 1.6	kJ/mol	Liquid Phase; Solvent: Methylene chloride	[Arnett and Pienta, 1980] [1]
Enthalpy of Vaporization	39.7 ± 0.1	kJ/mol	at 297 K	[Blokhin, Kabo, et al., 1997] [2]
Standard Enthalpy of Formation (Liquid)	-215.3	kJ/mol	Derived from [1]	
Entropy (Liquid)	254.9	J/mol·K	at 298.15 K	[Blokhin, Kabo, et al., 1997] [3]

Heat Capacity

Temperature (K)	Heat Capacity at Saturation Pressure (Liquid) (J/mol·K)
190	154.1
200	156.4
220	161.2
240	166.4
260	171.8
280	177.6
298.15	183.1
300	183.6
320	190.0
340	196.7
360	203.8
380	211.3
400	219.1

Data sourced from the NIST/TRC Web Thermo Tables[3]

Physical Properties

Property	Value	Units	Temperature (K)
Normal Boiling Point	404.0	K	-
Density (Liquid)	0.983	g/cm ³	298.15
Viscosity (Liquid)	0.00083	Pa·s	298.15
Thermal Conductivity (Liquid)	0.125	W/m·K	298.15

Data sourced from the NIST/TRC Web Thermo Tables[3]

Experimental Protocols

The thermochemical data presented in this guide were determined through precise calorimetric and physical property measurements. The following sections detail the likely experimental methodologies employed in the key cited studies.


Reaction Calorimetry for Enthalpy of Reaction

The enthalpy of reaction for the hydrochlorination of 1-methylcyclopentene to yield **1-chloro-1-methylcyclopentane** was determined using reaction calorimetry.[1] This method involves measuring the heat evolved or absorbed during a chemical reaction.

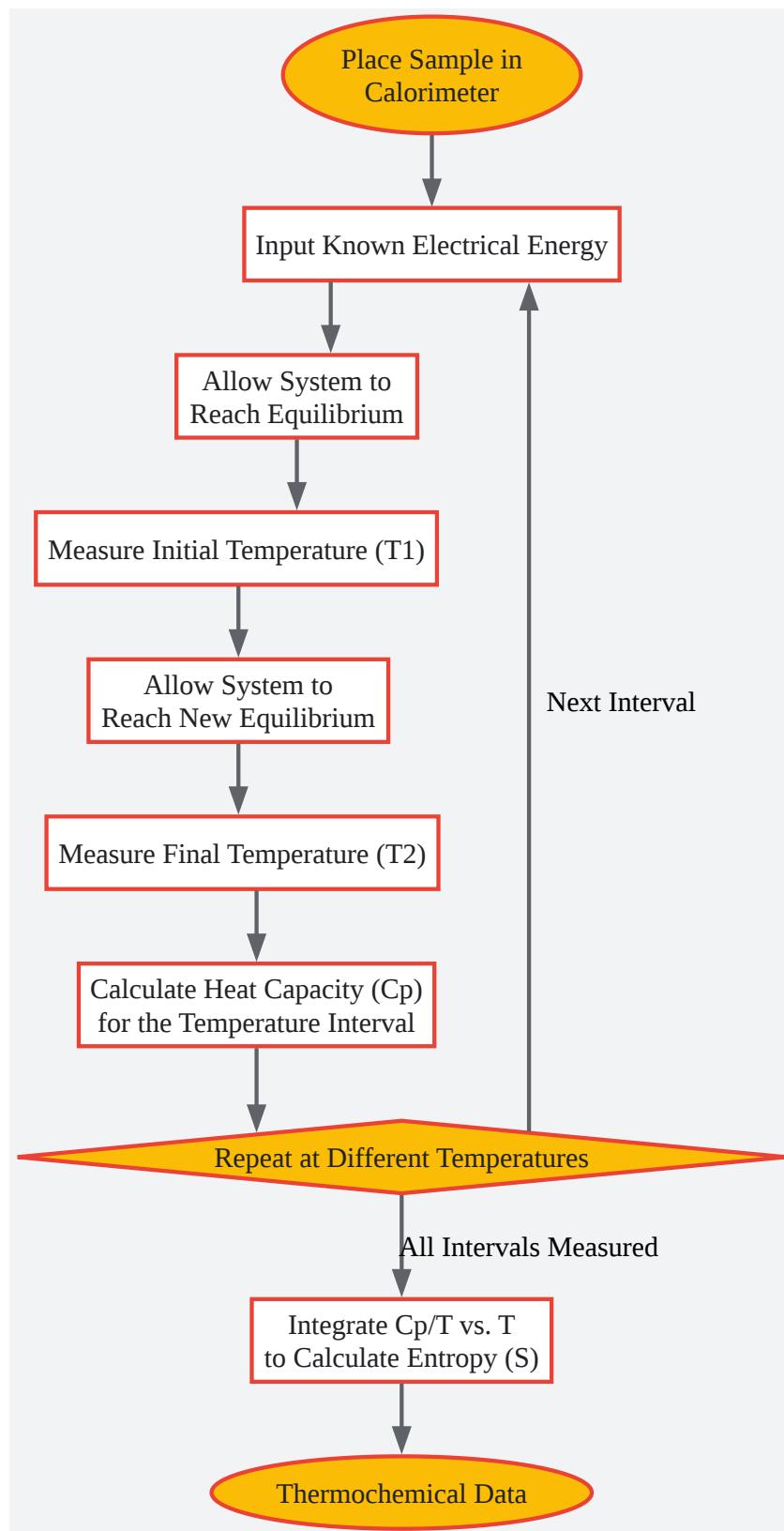
Methodology:

- Calorimeter Setup: A solution calorimeter, likely a Tronac isoperibol calorimeter, was used. The reaction vessel is submerged in a constant-temperature bath, and the temperature change of the reaction mixture is precisely measured.
- Reactants: A known amount of 1-methylcyclopentene is dissolved in a solvent, typically methylene chloride, within the calorimeter. The reactant, hydrogen chloride (HCl), is then introduced in a sealed ampoule.
- Initiation of Reaction: The reaction is initiated by breaking the ampoule containing HCl, allowing it to react with the alkene.

- Temperature Measurement: The temperature of the solution is monitored using a high-precision thermistor. The temperature change resulting from the reaction is recorded over time until thermal equilibrium is re-established.
- Calibration: The calorimeter is calibrated by a known electrical heat pulse or a standard chemical reaction to determine its heat capacity.
- Calculation: The enthalpy of the reaction is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the number of moles of the limiting reactant.

[Click to download full resolution via product page](#)

Reaction Calorimetry Workflow


Adiabatic Calorimetry for Heat Capacity and Entropy

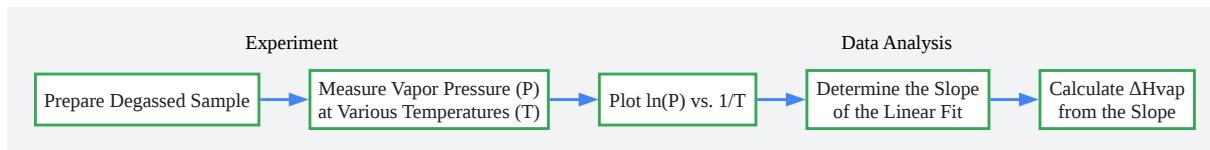
The heat capacity and, by extension, the entropy of **1-chloro-1-methylcyclopentane** were likely determined using adiabatic calorimetry.^[3] This technique minimizes heat exchange with the surroundings, allowing for precise measurement of the heat required to raise the temperature of a substance.

Methodology:

- Sample Preparation: A purified sample of **1-chloro-1-methylcyclopentane** is placed in a sealed sample container within the calorimeter.

- Calorimeter Setup: The sample container is housed within an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample container at all times, thereby preventing heat loss.
- Heating: A known quantity of electrical energy is supplied to the sample through a heater, causing a small, incremental increase in temperature.
- Temperature Measurement: The temperature of the sample is measured with a high-precision platinum resistance thermometer before and after the energy input, once thermal equilibrium is reached.
- Calculation: The heat capacity is calculated from the amount of electrical energy supplied and the resulting temperature rise. Measurements are taken over a range of temperatures. The entropy is then calculated by integrating the heat capacity data from a low temperature (approaching 0 K) up to the desired temperature.

[Click to download full resolution via product page](#)


Adiabatic Calorimetry Workflow

Determination of Enthalpy of Vaporization

The enthalpy of vaporization was determined from vapor pressure measurements at different temperatures.^[2] The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation.

Methodology:

- Apparatus: A static or ebulliometric method is used to measure the vapor pressure of the liquid as a function of temperature.
- Sample Preparation: A degassed sample of **1-chloro-1-methylcyclopentane** is introduced into the apparatus.
- Measurement: The pressure of the vapor in equilibrium with the liquid is measured at a series of precisely controlled temperatures.
- Data Analysis: A plot of the natural logarithm of the vapor pressure ($\ln P$) versus the inverse of the absolute temperature ($1/T$) is generated.
- Calculation: According to the Clausius-Clapeyron equation, the slope of this plot is equal to $-\Delta H_{\text{vap}}/R$, where R is the ideal gas constant. The enthalpy of vaporization (ΔH_{vap}) is calculated from the slope of the line.

[Click to download full resolution via product page](#)

Enthalpy of Vaporization Determination

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Chloro-1-methylcyclopentane [webbook.nist.gov]
- 2. 1-Chloro-1-methylcyclopentane [webbook.nist.gov]
- 3. WTT- Under Construction Page [wtt-pro.nist.gov]
- To cite this document: BenchChem. [Thermochemical Profile of 1-Chloro-1-methylcyclopentane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8640889#thermochemical-data-of-1-chloro-1-methylcyclopentane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

